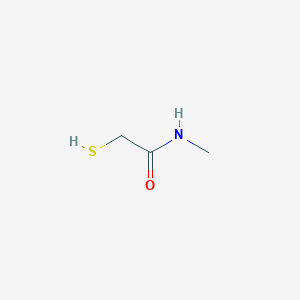

N-(Methyl)mercaptoacetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-2-sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJNRJYQQPRCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902428 | |

| Record name | NoName_1671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20938-74-3 | |

| Record name | N-Methylmercaptoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20938-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-2-sulfanylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Methyl)mercaptoacetamide (CAS: 20938-74-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methyl)mercaptoacetamide, with the CAS number 20938-74-3, is a thiol-containing organic compound. It is recognized primarily for its role as a mild reducing agent, particularly in the context of peptide and protein chemistry. Its ability to reverse the oxidation of methionine residues to methionine sulfoxide (B87167) makes it a valuable tool in maintaining the integrity and function of proteins during and after synthetic procedures. Furthermore, its utility extends to the field of bioinorganic chemistry, where it is employed in studies of metalloprotein structures, specifically those containing zinc. This guide provides a comprehensive overview of the technical data, experimental protocols, and known applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₃H₇NOS | [1][2] |

| Molecular Weight | 105.16 g/mol | [1][2] |

| CAS Number | 20938-74-3 | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 1.19 g/mL at 20 °C | [1] |

| Boiling Point | 83-85 °C at 0.3 mmHg | [1] |

| Refractive Index | n20/D 1.523 | [1] |

| Solubility | Soluble in water. | |

| Storage Temperature | 2-8°C | [1] |

Synthesis

A general and adaptable protocol for the synthesis of this compound is outlined below. This method can be modified based on specific laboratory conditions and desired scale.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thioglycolic acid

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thioglycolic acid in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylamine in DCM to the flask with stirring.

-

In a separate flask, dissolve the coupling agent (e.g., DCC) in anhydrous DCM.

-

Add the coupling agent solution dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (if DCC is used).

-

Wash the filtrate with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Applications in Research and Development

Reduction of Methionine Sulfoxide

The primary and most well-documented application of this compound is as a reducing agent to reverse the oxidation of methionine residues in peptides and proteins to methionine sulfoxide.[1][2] This oxidation can occur during synthesis, purification, or storage and can lead to a loss of biological activity.

Mechanism of Action: The thiol group (-SH) of this compound acts as the reducing agent, donating electrons to the sulfoxide group of methionine sulfoxide, thereby regenerating the native methionine residue.

Experimental Protocol: Reduction of Methionine Sulfoxide in a Peptide

Materials:

-

Peptide containing methionine sulfoxide

-

This compound

-

Aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer, pH 7-8)

-

Inert gas (e.g., nitrogen or argon)

-

HPLC system for monitoring the reaction and purifying the product

Procedure:

-

Dissolve the peptide in the chosen aqueous buffer.

-

Add a molar excess of this compound to the peptide solution. The exact excess will depend on the peptide and the extent of oxidation and may need to be optimized.

-

Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) under an inert atmosphere to prevent re-oxidation.

-

Monitor the progress of the reduction by reverse-phase HPLC. The reduced peptide will typically have a longer retention time than the oxidized form.

-

Once the reaction is complete, the reduced peptide can be purified from the excess reducing agent and its oxidized form by preparative HPLC.

-

Lyophilize the purified peptide fractions to obtain the final product.

Studies of Metalloprotein Structure and Interactions

This compound is utilized in the study of metalloproteins, particularly those containing zinc ions coordinated by cysteine residues, such as zinc-finger proteins.[1] The thiol group of this compound can act as a ligand for the metal ion, allowing researchers to probe the coordination environment and the role of the metal in protein structure and function.

Experimental Approach: In these studies, this compound can be used in several ways:

-

As a competitive ligand: To study the affinity of the native ligands for the metal ion.

-

As a model ligand: In synthetic metal complexes that mimic the active site of the metalloprotein.

-

To probe the accessibility of the metal site: By observing its ability to displace native ligands.

Techniques such as NMR spectroscopy, X-ray crystallography, and various spectroscopic methods are employed to characterize the resulting metal-ligand complexes.

Toxicological and Safety Information

This compound is classified as harmful if swallowed.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Identification

| Hazard | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulations. |

Note: This is a summary of the main hazards. Always consult the full SDS for comprehensive safety information.

A toxicological assessment of the closely related compound, N-methylacetamide, indicates low acute oral toxicity in animal studies.[5] However, due to structural differences, direct extrapolation of detailed toxicological data to this compound should be done with caution.

Conclusion

This compound is a specialized chemical with important applications in peptide and protein chemistry, as well as in the study of metalloproteins. Its primary function as a mild reducing agent for methionine sulfoxide is well-established, with clear experimental protocols available. Its use as a tool in bioinorganic chemistry highlights its utility in fundamental research. While its direct role in drug development as a therapeutic agent has not been extensively documented, its application in preserving the integrity of potential protein-based therapeutics is of significant value to drug development professionals. Researchers and scientists working with this compound should be familiar with its properties and adhere to strict safety protocols. Further research may uncover new applications for this versatile thiol-containing molecule.

References

Technical Guide: Physicochemical Properties of N-(Methyl)mercaptoacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the core physicochemical properties of N-(Methyl)mercaptoacetamide, with a primary focus on its molecular weight. The data presented is compiled from established chemical databases.

Chemical Identity and Molecular Weight

This compound is a chemical compound with key identifiers and properties summarized below. The molecular weight is a fundamental property, crucial for stoichiometric calculations in experimental research and drug development processes.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2][3][4] |

| Molecular Formula | C₃H₇NOS | [1][2][3] |

| Molecular Weight | 105.16 g/mol | [1][2][3] |

| CAS Number | 20938-74-3 | [2][3] |

| Linear Formula | HSCH₂CONHCH₃ |

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₃H₇NOS.

The calculation based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S) is as follows:

-

Carbon (C): 3 atoms × 12.011 u = 36.033 u

-

Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

-

Sulfur (S): 1 atom × 32.06 u = 32.06 u

Total Molecular Weight: 36.033 + 7.056 + 14.007 + 15.999 + 32.06 = 105.155 u

This calculated value is consistent with the cited molecular weight of 105.16 g/mol .

Note on Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the atomic masses of its elements. As such, detailed experimental protocols for its determination are not typically presented in this context. Similarly, signaling pathways and experimental workflows are associated with the biological or chemical activity of a substance, rather than its intrinsic molecular properties. Therefore, visualizations for such processes are not applicable to the scope of this technical guide on molecular weight.

References

N-(Methyl)mercaptoacetamide chemical structure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Methyl)mercaptoacetamide (CAS No. 20938-74-3) is a versatile chemical reagent primarily utilized for its mild reducing capabilities, particularly in the context of peptide and protein chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols. The information is intended to support researchers in drug development and other scientific fields in the effective application of this compound.

Chemical Structure and Identification

This compound, also known as N-methyl-2-sulfanylacetamide or N-Methylthioglycolamide, is a monocarboxylic acid amide.[1][2] It results from the formal condensation of mercaptoacetic acid and methylamine (B109427).[1][2][3]

Canonical SMILES: CNC(=O)CS[4]

InChI: InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5)

InChIKey: NSJNRJYQQPRCLF-UHFFFAOYSA-N[4]

Physicochemical and Safety Data

Quantitative data for this compound are summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₇NOS | [5] |

| Molecular Weight | 105.16 g/mol | [5] |

| Appearance | Clear, colorless liquid | [1][3] |

| Density | 1.19 g/mL at 20 °C | [2] |

| Boiling Point | 83-85 °C at 0.3 mmHg | [2] |

| Solubility in Water | 56 g/L at 25 °C | [1] |

| pKa (predicted) | 8.12 ± 0.10 | [1][2] |

| Refractive Index (n20/D) | 1.523 |

Table 2: Safety and Handling Information

| Parameter | Information | Reference |

| CAS Number | 20938-74-3 | [3][5] |

| Hazard Classification | Acute Toxicity, Oral (Category 4) | |

| GHS Hazard Statement | H302: Harmful if swallowed | |

| Signal Word | Warning | |

| Storage Temperature | 2-8°C | [1][2] |

| Personal Protective Equipment | Eyeshields, gloves, suitable respirator |

Spectroscopic Characterization

Synthesis Protocol

While specific, detailed laboratory procedures for the synthesis of this compound are not extensively published, a representative protocol can be adapted from the known chemistry of amide formation and procedures for analogous compounds. The logical workflow involves the amidation of a mercaptoacetic acid derivative with methylamine.

Caption: Representative workflow for the synthesis of this compound.

Representative Experimental Protocol (Amidation)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add mercaptoacetic acid (1.0 eq) dissolved in a suitable anhydrous solvent.

-

Amine Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of methylamine (1.1 eq) to the flask.

-

Reaction: If direct amidation is slow, a coupling agent (e.g., DCC, HBTU) may be required, or the reaction can be driven by azeotropic removal of water using a Dean-Stark apparatus if starting from the free acid.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If an organic solvent was used, separate the layers. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a clear, colorless liquid.

Applications and Experimental Protocols

Reduction of Methionine Sulfoxide (B87167) in Peptides

The primary application of this compound is as a mild reducing agent to reverse the oxidation of methionine residues to methionine sulfoxide (Met(O)). This oxidation can occur as an undesired side reaction during peptide synthesis and cleavage.

Caption: Experimental workflow for the reduction of methionine sulfoxide in peptides.

Detailed Experimental Protocol

This protocol is adapted from established methods for post-cleavage reduction of Met(O) in peptides.

-

Peptide Dissolution: Dissolve the peptide containing methionine sulfoxide in 10% v/v aqueous acetic acid. The volume should be sufficient to fully dissolve the peptide (e.g., 200 µL to 1000 µL per mg of peptide).

-

Reagent Addition: Add this compound to the peptide solution. A typical ratio is 2-10 mg of the reagent for every 1 mg of peptide.

-

Incubation: Incubate the solution at 37 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 24 to 36 hours.

-

Monitoring: The progress of the reduction can be monitored by analytical High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the Met(O)-peptide peak and the appearance of the reduced peptide peak.

-

Isolation: Once the reaction is complete, lyophilize the mixture to remove the solvent and excess reagent, yielding the crude peptide.

-

Purification: The crude peptide can then be purified using standard techniques, such as preparative HPLC.

Use in Metalloprotein Research

This compound has been employed in bioinorganic chemistry to study the structure and interactions of metalloproteins. Specifically, it has been used as a ligand in the generation of model zinc complexes. For instance, it was used to generate complexes with a hydrotris(pyrazolyl)borate zinc hydroxide (B78521) system, [(TpMe,Ph)ZnOH], to model the binding of various functional groups to the metal center of metalloenzymes. This application helps in elucidating the coordination chemistry of drug candidates or substrates with metalloprotein active sites. A detailed protocol for such specialized studies would be specific to the research question and the particular metalloprotein or model complex being investigated.

References

An In-depth Technical Guide to the Synthesis of N-(Methyl)mercaptoacetamide

This technical guide provides a comprehensive overview of a primary synthesis pathway for N-(Methyl)mercaptoacetamide, a compound of interest for researchers, scientists, and professionals in drug development. This document details the chemical reaction, experimental protocols, and quantitative data, presented in a clear and accessible format.

Core Synthesis Pathway: Amidation of Mercaptoacetic Acid

The most direct and common pathway for the synthesis of this compound involves the amidation of mercaptoacetic acid (also known as thioglycolic acid) with methylamine (B109427). This reaction forms a stable amide bond between the carboxyl group of mercaptoacetic acid and the amino group of methylamine. The reaction can be facilitated by the use of a coupling agent or by activating the carboxylic acid, for example, by converting it to an acyl chloride.

A straightforward approach involves the direct reaction between mercaptoacetic acid and methylamine, often in a suitable solvent and potentially with the removal of water to drive the equilibrium towards the product.

Reaction Scheme:

Caption: Direct amidation of mercaptoacetic acid with methylamine.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Example Mass (g) | Example Moles (mol) |

| Mercaptoacetic Acid | C₂H₄O₂S | 92.12 | 1.0 | 9.21 | 0.10 |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 1.1 | 8.54 | 0.11 |

| This compound | C₃H₇NOS | 105.16 | - | (Theoretical: 10.52) | (Theoretical: 0.10) |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Mercaptoacetic acid

-

Methylamine (40% solution in water)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add mercaptoacetic acid (9.21 g, 0.10 mol) and toluene (100 mL).

-

Addition of Amine: While stirring, slowly add methylamine (8.54 g of a 40% aqueous solution, 0.11 mol) to the flask. An exothermic reaction may be observed.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux using a heating mantle. Collect the water in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 3-4 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (1:1).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system such as dichloromethane/hexane.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

An In-depth Technical Guide on N-(Methyl)mercaptoacetamide: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Methyl)mercaptoacetamide, a small molecule with the chemical formula C₃H₇NOS, has garnered interest in the scientific community for its role as a mild reducing agent and, more significantly, as a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, a detailed experimental protocol for its synthesis, and its biological activity as a histone deacetylase (HDAC) inhibitor. Particular attention is given to its interaction with HDAC6, a key enzyme implicated in various diseases, including cancer and neurodegenerative disorders. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, also known as N-methyl-2-sulfanylacetamide, is a monocarboxylic acid amide.[1] It is the formal condensation product of mercaptoacetic acid and methylamine (B109427).[1] The compound is a clear, colorless liquid at room temperature and is characterized by the physical and chemical properties summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20938-74-3 | |

| Molecular Formula | C₃H₇NOS | |

| Molecular Weight | 105.16 g/mol | |

| Boiling Point | 83-85 °C at 0.3 mmHg | |

| Density | 1.19 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.523 | |

| Storage Temperature | 2-8°C |

Synthesis of this compound: Experimental Protocol

2.1. Materials and Reagents

-

Thioglycolic acid

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

2.2. Experimental Procedure

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve thioglycolic acid (1.0 equivalent) in anhydrous DMF.

-

Activation of Carboxylic Acid: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DMF dropwise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes to form the activated ester.

-

Amidation: Slowly add methylamine solution (1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

2.3. Expected Yield and Characterization

While a specific yield for this reaction is not cited in the available literature, similar amidation reactions typically proceed with moderate to high yields. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity: Inhibition of Histone Deacetylase 6 (HDAC6)

The mercaptoacetamide moiety has been identified as a promising zinc-binding group for the development of selective HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of lysine (B10760008) residues on histones and other proteins. HDAC6, in particular, is a cytosolic enzyme that deacetylates non-histone proteins, including α-tubulin, and is a validated target for the treatment of cancer and neurodegenerative diseases.

While specific quantitative data for the inhibition of HDAC6 by this compound is not available in the searched literature, a closely related mercaptoacetamide analog, N-(7-(dimethylamino)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-mercaptoacetamide , has been reported to have an IC₅₀ value of 0.22 µM for HDAC6.[2] This suggests that the mercaptoacetamide scaffold is a potent inhibitor of HDAC6.

3.1. Signaling Pathway of HDAC6 Inhibition

The inhibitory action of mercaptoacetamide-based compounds on HDAC6 involves the chelation of the zinc ion in the enzyme's active site. This interaction blocks the catalytic activity of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. The increased acetylation of α-tubulin affects microtubule stability and dynamics, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the proposed mechanism of HDAC6 inhibition by a mercaptoacetamide inhibitor and its downstream effects.

Caption: Mechanism of HDAC6 inhibition by this compound.

3.2. Experimental Workflow for Assessing HDAC Inhibition

The inhibitory activity of this compound against HDAC6 can be determined using a commercially available HDAC assay kit. The general workflow for such an experiment is outlined below.

Caption: Experimental workflow for determining HDAC6 inhibitory activity.

Conclusion

This compound is a molecule of significant interest due to its potential as an HDAC6 inhibitor. This technical guide has provided a detailed overview of its chemical properties, a plausible synthesis protocol, and its mechanism of biological action. The ability of the mercaptoacetamide moiety to selectively inhibit HDAC6 opens up avenues for the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to N-Methyl-2-Sulfanylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-sulfanylacetamide, often referred to in literature as N-(Methyl)mercaptoacetamide, is a specialized chemical reagent with significant applications in peptide chemistry and metalloprotein research. Its principal function is as a mild and effective reducing agent for methionine sulfoxide (B87167) residues in peptides and proteins.[1][2][3] The reversible oxidation of methionine is increasingly recognized as a key post-translational modification involved in cellular regulation and oxidative stress signaling, making tools for its study, such as N-methyl-2-sulfanylacetamide, invaluable.[3]

The IUPAC name for the compound with CAS Number 20938-74-3 is N-methyl-2-sulfanylacetamide .[4] It is a monocarboxylic acid amide that results from the formal condensation of mercaptoacetic acid and methylamine.[5][6] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its primary applications, and its role in biochemical research.

Chemical and Physical Properties

N-methyl-2-sulfanylacetamide is a clear, colorless liquid at room temperature.[5] Its key quantitative properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 20938-74-3 | [2][4] |

| Molecular Formula | C₃H₇NOS | [4][7] |

| Molecular Weight | 105.16 g/mol | [2][4] |

| Density | 1.19 g/mL at 20 °C | [2] |

| Boiling Point | 83-85 °C at 0.3 mmHg | [2] |

| Melting Point | 58 °C | [8] |

| Refractive Index | n20/D 1.523 | [2][8] |

| pKa (Predicted) | 8.12 ± 0.10 | [5][8] |

| Solubility in Water | 56 g/L at 25 °C | [5] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Description | Source(s) |

| SMILES | CNC(=O)CS | [2][4] |

| InChI | 1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5) | [2][4] |

| InChIKey | NSJNRJYQQPRCLF-UHFFFAOYSA-N | [2][4] |

| Kovats Retention Index | Standard non-polar: 938 | [4] |

| Spectra Available | 13C NMR, FTIR, Raman, GC-MS | [4][9] |

Key Applications and Experimental Protocols

The primary applications of N-methyl-2-sulfanylacetamide in research are centered on its reducing capabilities and its function as a zinc-binding group.

Reduction of Methionine Sulfoxide (Met(O)) in Peptides

Methionine residues in peptides and proteins are susceptible to oxidation, forming methionine sulfoxide (Met(O)). This can occur during peptide synthesis, cleavage from the resin, or as a result of oxidative stress in biological systems.[1][3] N-methyl-2-sulfanylacetamide is used to reverse this oxidation post-cleavage.[1]

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the post-cleavage reduction of Met(O) residues in peptides.[1]

-

Peptide Dissolution: Dissolve the crude peptide containing the Met(O) residue(s) in 10% v/v aqueous acetic acid. The approximate volume should be between 200 µL and 1000 µL per milligram of peptide.

-

Addition of Reducing Agent: To the peptide solution, add N-methyl-2-sulfanylacetamide in a quantity of 2-10 mg.

-

Incubation: Warm the solution at 37 °C under an inert atmosphere (e.g., nitrogen or argon) for 24 to 36 hours. The inert atmosphere is crucial to prevent re-oxidation.

-

Monitoring: The progress of the reduction reaction can be monitored by taking aliquots at various time points and analyzing them by High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Once the reaction is complete, as determined by HPLC, lyophilize the entire mixture to obtain the crude peptide with the reduced methionine. The peptide can then be purified using standard chromatographic techniques.

Use in Metalloprotein Research

N-methyl-2-sulfanylacetamide serves as a model zinc-binding group (ZBG) for studying drug-metalloprotein interactions.[2] The thiol and amide functionalities allow it to chelate metal ions. Researchers have used it to synthesize and characterize tetrahedral zinc complexes to understand the binding modes of various functional groups to the zinc centers in metalloenzymes.[2]

Generic Experimental Workflow:

-

Complex Formation: A zinc complex, such as [(TpMe,Ph)ZnOH] (where TpMe,Ph is a tris(pyrazolyl)borate ligand), is combined with N-methyl-2-sulfanylacetamide in an appropriate solvent.

-

Reaction: The mixture is stirred to allow for the formation of the new complex, e.g., [(TpMe,Ph)Zn(SCH₂CONHMe)].

-

Isolation and Purification: The resulting zinc complex is isolated, often through crystallization, and purified.

-

Characterization: The structure and properties of the complex are determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the coordination geometry and binding interactions.

Synthesis

While N-methyl-2-sulfanylacetamide is commercially available, understanding its synthesis is valuable. Mercaptoacetamide derivatives are generally synthesized via a two-step process.[10]

General Synthetic Pathway:

-

Amide Formation: An appropriate amine (in this case, methylamine) is reacted with chloroacetyl chloride to form the N-alkyl-2-chloroacetamide intermediate.

-

Thiol Introduction: The chloro-intermediate undergoes a nucleophilic substitution reaction with a sulfur source, such as potassium thioacetate, followed by hydrolysis to yield the final thiol product.[10]

Safety and Handling

N-methyl-2-sulfanylacetamide is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][5] Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields, faceshield), and appropriate clothing.[2]

-

Handling: Wash hands and skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product.[5]

-

Storage: Store in a cool, dry place, typically at 2-8°C.[2][8]

Conclusion

N-methyl-2-sulfanylacetamide is a critical reagent for researchers in peptide chemistry and bioinorganic chemistry. Its efficacy as a mild reducing agent for methionine sulfoxide makes it an essential tool for maintaining the integrity of synthetic peptides and for studying redox-regulated biological processes. Furthermore, its utility in modeling zinc-ligand interactions provides valuable insights for the design of novel therapeutics targeting metalloenzymes. This guide has provided the core technical information required for its effective and safe use in a research setting.

References

- 1. peptide.com [peptide.com]

- 2. N-(甲基)巯基乙酰胺 ≥97.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. N-methyl-2-sulfanylacetamide | C3H7NOS | CID 4047279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | 20938-74-3 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. lookchem.com [lookchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(Methyl)mercaptoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-(Methyl)mercaptoacetamide (CAS No: 20938-74-3) is a sulfur-containing organic compound belonging to the mercaptoacetamide class. It is recognized for its role as a mild reducing agent, capable of reacting with methionine sulfoxide (B87167) moieties, and its utility in the study of metalloprotein structures and interactions. This technical guide provides a comprehensive overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and presents a logical workflow for property characterization.

Physicochemical Properties of this compound

The fundamental physicochemical data for this compound are summarized below. It is noteworthy that while some suppliers describe the compound as a "clear colorless liquid,"[1][2] a reported melting point of 58°C suggests it exists as a solid at standard ambient temperature and pressure.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 2-mercapto-N-methylacetamide | [2] |

| CAS Number | 20938-74-3 | [1] |

| Molecular Formula | C₃H₇NOS | [2] |

| Molecular Weight | 105.16 g/mol | [2][3] |

| Physical State | Solid (Melting Point 58°C); sometimes described as a liquid | [1][2] |

| Appearance | Clear, colorless | [1][2] |

| Melting Point | 58 °C | [1] |

| Boiling Point | 83-85 °C at 0.3 mmHg | [1] |

| Density | 1.19 g/mL at 20 °C | [1] |

| Water Solubility | 56 g/L at 25 °C | [2] |

| pKa (Thiol) | 8.12 ± 0.10 (Predicted) | [1][2] |

| Refractive Index | n20/D 1.523 | [1] |

| Vapor Pressure | 0.00411 mmHg at 25 °C | |

| Flash Point | 122.6 °C | |

| SMILES String | CNC(=O)CS | |

| InChI Key | NSJNRJYQQPRCLF-UHFFFAOYSA-N |

Experimental Protocols for Property Determination

The determination of the physicochemical properties of chemical substances like this compound is standardized by internationally recognized methods, such as the OECD Guidelines for the Testing of Chemicals. These protocols ensure data reliability and comparability across different laboratories.

1. Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the temperature of the solid-to-liquid phase transition.[4][5][6]

-

Principle: A small, purified sample of the substance is heated at a controlled rate, and the temperature range from the initial collapse of the solid to complete liquefaction is recorded.

-

Methodology (Capillary Method):

-

A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is then sealed at one end.

-

The capillary is placed in a heated bath (liquid or metal block) adjacent to a calibrated thermometer.

-

The bath is heated slowly and uniformly (e.g., at a rate of 1°C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

-

-

Other applicable methods include: Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA), which measure the heat flow associated with the phase transition.[4]

2. Boiling Point (OECD Guideline 103)

This protocol details methods for determining the boiling point of liquids that are chemically stable at this temperature.[7][8][9]

-

Principle: The boiling point is the temperature at which the vapor pressure of a substance equals the surrounding atmospheric pressure.[7]

-

Methodology (Dynamic Method):

-

The substance is placed in a suitable apparatus, and the pressure is gradually reduced while the substance is stirred at a constant temperature.

-

The pressure at which boiling begins is recorded.

-

This process is repeated at several different temperatures.

-

A vapor pressure-temperature curve is plotted, and the boiling point at standard pressure (101.325 kPa) is determined by interpolation.

-

-

Other applicable methods include: Ebulliometry, the distillation method, and the Siwoloboff method.[7] For high-boiling substances, determination under reduced pressure (as reported in the table) is standard practice.

3. Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining the saturation mass concentration of a substance in water.[10][11][12]

-

Principle: A solution or dispersion of the substance in water is agitated until equilibrium is reached at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined.

-

Methodology (Flask Method - suitable for solubilities > 10⁻² g/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20-25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10][13]

-

The mixture is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

4. Partition Coefficient (n-octanol/water) - LogP (OECD Guideline 107)

The LogP value is a measure of a compound's hydrophobicity and is critical for predicting its environmental fate and pharmacokinetic properties.[13][14][15]

-

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[13]

-

Methodology (Shake Flask Method - for logP values between -2 and 4):

-

A small amount of the test substance is dissolved in either n-octanol or water (whichever is more suitable).

-

This solution is added to a vessel containing a known volume of the other solvent (both solvents are pre-saturated with each other).

-

The vessel is shaken vigorously at a constant temperature until equilibrium is established.

-

The phases are separated, typically by centrifugation.

-

The concentration of the substance in both the n-octanol and water phases is measured using an appropriate analytical method.

-

The partition coefficient (P) is calculated as P = Coctanol / Cwater, and the result is expressed as logP.

-

5. Dissociation Constant - pKa (OECD Guideline 112)

This guideline describes methods for determining the dissociation constant of substances that behave as acids or bases in water.[16][17][18] For this compound, the thiol group (-SH) is weakly acidic.

-

Principle: The pKa is determined by measuring the pH of a solution while systematically changing the ratio of the ionized and non-ionized forms of the substance.

-

Methodology (Titration Method):

-

A precise amount of this compound is dissolved in purified, carbon dioxide-free water.

-

The solution is titrated with a standardized strong base solution (e.g., NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

A titration curve (pH vs. volume of titrant) is generated. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the thiol (R-SH) and its conjugate base (R-S⁻) are equal.[19][20]

-

Mandatory Visualizations

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance like this compound, based on the standard OECD protocols.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. This compound | 20938-74-3 [amp.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. N-Methylmercaptoacetamide | C3H7NOS | CID 100435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. OECD 112 - Phytosafe [phytosafe.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Technical Guide: Solubility Profile of N-(Methyl)mercaptoacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the available solubility data for N-(Methyl)mercaptoacetamide (CAS No. 20938-74-3). Due to the limited publicly available quantitative data, this guide summarizes the known information and provides a general experimental protocol for solubility determination.

Core Data Presentation

The solubility of a compound is a critical physicochemical property, influencing its bioavailability, formulation, and potential applications in various scientific fields. The following table summarizes the currently available quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 25 | 56 | g/L |

| Ethanol | Not Available | Not Available | - |

| Methanol | Not Available | Not Available | - |

| Acetone | Not Available | Not Available | - |

| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available | - |

Experimental Protocols

In the absence of specific published experimental methods for this compound solubility determination, a general and widely accepted protocol for determining the solubility of a solid compound, such as the shake-flask method, is described below. This method is a standard approach for establishing equilibrium solubility.

General Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution:

-

An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol, etc.) in a sealed container, typically a glass flask.

-

The container is then agitated at a constant temperature for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker or incubator is ideal for this purpose.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, the suspension is allowed to stand, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.22 µm) to obtain a clear, saturated solution.

-

-

Quantification of Dissolved Solute:

-

A known volume of the clear, saturated filtrate is carefully collected.

-

The concentration of this compound in the filtrate is then determined using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the compound.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

-

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

-

Mandatory Visualization

As no specific signaling pathways involving this compound are documented, the following diagram illustrates the general experimental workflow for determining the solubility of a chemical compound.

Caption: General experimental workflow for solubility determination.

References

N-(Methyl)mercaptoacetamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and biological considerations for N-(Methyl)mercaptoacetamide (CAS No. 20938-74-3). Intended for an audience of researchers, scientists, and drug development professionals, this document consolidates available data on the compound's chemical and physical properties, toxicological profile, and appropriate handling procedures. Notably, this guide details this compound's role as a histone deacetylase 6 (HDAC6) inhibitor and visualizes its impact on key cellular signaling pathways. While specific quantitative toxicological data for this compound is limited, this guide presents data for structurally similar compounds to provide a conservative basis for risk assessment and safety protocols.

Chemical and Physical Properties

This compound, also known as 2-mercapto-N-methylacetamide, is a thiol-containing organic compound. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NOS | [1] |

| Molecular Weight | 105.16 g/mol | [1] |

| CAS Number | 20938-74-3 | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 83-85 °C at 0.3 mm Hg | |

| Density | 1.19 g/mL at 20 °C | |

| Refractive Index | n20/D 1.523 | |

| Storage Temperature | 2-8°C |

Hazard Identification and Toxicology

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Prolonged or repeated exposure may cause damage to organs.[3] It is also considered potentially harmful to aquatic life with long-lasting effects.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H372: Causes damage to organs through prolonged or repeated exposure

-

H413: May cause long lasting harmful effects to aquatic life

Quantitative Toxicological Data

| Compound | CAS No. | Route | Species | LD50/LC50 | Reference |

| N-Methylacetamide | 79-16-3 | Oral | Rat | >2000 mg/kg bw | [4] |

| Oral | Rat | 4000 mg/kg bw | [4] | ||

| N,N-Dimethylacetamide (DMAC) | 127-19-5 | Oral | Rat | 3000 - 6000 mg/kg bw | [5] |

| Dermal | Rat | 7500 mg/kg bw | [5] | ||

| Dermal | Rabbit | 2240 mg/kg bw | [6] | ||

| Inhalation | Rat | 8.81 mg/L (1h) | [5] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature and the characteristic strong odor of thiols, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[7]

-

Ensure adequate ventilation to minimize exposure to vapors.

Personal Protective Equipment

| PPE Item | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use. |

| Skin and Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin contact. |

| Respiratory Protection | For situations where airborne concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. |

General Hygiene Practices

-

Avoid inhalation of vapors and contact with skin and eyes.[3]

-

Do not eat, drink, or smoke in areas where the compound is handled.[3]

-

Wash hands thoroughly after handling and before leaving the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Storage and Disposal

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain, as it is harmful to aquatic life.[3]

-

Neutralize waste containing thiols with an oxidizing agent like a 10% aqueous bleach solution before collection for hazardous waste disposal.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the synthesis of S-Acetamidomethyl-L-cysteine hydrochloride and should be optimized for the specific synthesis of this compound.

-

Reaction Setup: In a round-bottom flask, dissolve 2-mercaptoacetic acid (1 equivalent) in a suitable solvent such as toluene.

-

Amidation: Slowly add a solution of methylamine (B109427) (1 equivalent) in the same solvent to the stirred solution of 2-mercaptoacetic acid at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical method.

-

Work-up and Isolation: Upon completion of the reaction, remove the solvent under reduced pressure. The crude product can be purified by distillation under high vacuum or by column chromatography on silica (B1680970) gel.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol provides a general framework for assessing the cytotoxicity of this compound using a cell-based assay such as the MTT or LDH release assay.

-

Cell Culture: Plate cells (e.g., a relevant cancer cell line or primary cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a cell culture medium to achieve the desired final concentrations.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control, positive control for cytotoxicity). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Measurement:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS solution) and read the absorbance at the appropriate wavelength.

-

LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.

-

-

Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the controls. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth or viability).

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of histone deacetylase 6 (HDAC6).[8] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[9] Inhibition of HDAC6 by this compound can therefore impact multiple signaling pathways.

HDAC6 and Cytoskeleton Regulation

HDAC6 is a major α-tubulin deacetylase.[10] The acetylation status of α-tubulin is critical for the stability and dynamics of microtubules.[11] By inhibiting HDAC6, this compound can lead to hyperacetylation of α-tubulin, which in turn affects microtubule-dependent processes such as cell motility and intracellular transport.[10][11]

References

- 1. scbt.com [scbt.com]

- 2. This compound | 20938-74-3 [amp.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. echemi.com [echemi.com]

- 8. Extracellular signal-regulated kinase (ERK) phosphorylates histone deacetylase 6 (HDAC6) at serine 1035 to stimulate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Metabolic regulation of cytoskeleton functions by HDAC6-catalyzed α-tubulin lactylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

N-(Methyl)mercaptoacetamide in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methyl)mercaptoacetamide is a versatile reagent in peptide synthesis, primarily utilized as a mild reducing agent. Its most prominent application is the post-synthetic reduction of methionine sulfoxide (B87167) (Met(O)) back to methionine (Met). Methionine residues are susceptible to oxidation during the iterative steps of solid-phase peptide synthesis (SPPS) and during the final cleavage from the resin support. The presence of Met(O) in the final peptide product can alter its structure, function, and biological activity. This compound provides an effective method to reverse this unwanted modification, thereby ensuring the homogeneity and biological integrity of the synthesized peptide.

This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis, with a focus on the reduction of methionine sulfoxide.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NOS | [1][2] |

| Molecular Weight | 105.16 g/mol | [1][2] |

| CAS Number | 20938-74-3 | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 83-85 °C at 0.3 mmHg | [1] |

| Density | 1.19 g/mL at 20 °C | [1] |

| Solubility | Soluble in water (56 g/L at 25 °C) | [3] |

| Storage Temperature | 2-8°C | [1][3] |

Applications in Peptide Synthesis

The primary application of this compound in peptide synthesis is the reduction of methionine sulfoxide. It is also used in studies involving metalloproteins.

Reduction of Methionine Sulfoxide (Met(O))

Methionine oxidation is a common side reaction during peptide synthesis, particularly during the acidic conditions of cleavage from the solid support.[4] This oxidation can lead to a mixture of diastereomers of Met(O), complicating purification and potentially altering the peptide's biological activity. This compound is an effective reagent for the reduction of Met(O) to Met in the crude peptide after cleavage.[1]

Experimental Protocol: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol details the steps for reducing Met(O) in a cleaved, crude peptide.

Materials:

-

Crude peptide containing Met(O)

-

10% (v/v) aqueous acetic acid

-

This compound

-

Inert gas (e.g., Nitrogen or Argon)

-

High-Performance Liquid Chromatography (HPLC) system for monitoring the reaction

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve the crude peptide in 10% (v/v) aqueous acetic acid. The recommended concentration is approximately 200 µL to 1000 µL of solvent per milligram of peptide.[1]

-

Addition of Reducing Agent: Add 2-10 mg of this compound to the peptide solution.[1]

-

Incubation: Warm the solution at 37 °C under an inert atmosphere for 24 to 36 hours.[1]

-

Monitoring: The progress of the reduction reaction can be monitored by analytical HPLC. A successful reduction will show a decrease in the peak corresponding to the Met(O)-containing peptide and an increase in the peak for the desired Met-containing peptide.

-

Lyophilization: Once the reaction is complete, lyophilize the mixture to obtain the crude peptide with the reduced methionine.[1] The peptide can then be purified using standard chromatographic techniques.

Workflow for Methionine Sulfoxide Reduction

Caption: Workflow for the post-cleavage reduction of methionine sulfoxide using this compound.

Quantitative Data Summary

The efficiency of the reduction of methionine sulfoxide can be influenced by the choice of reducing agent and the reaction conditions. While specific quantitative data for this compound is not extensively published in comparative studies, the following table provides a general comparison with other common reducing agents. The provided values are illustrative and can vary depending on the peptide sequence and experimental setup.

| Reducing Agent | Typical Conditions | Reduction Efficiency | Impact on Yield/Purity | Reference(s) |

| This compound | 10% Acetic Acid, 37°C, 24-36h | High | Generally minimal impact on final purified yield and purity. | [1] |

| Mercaptoethanol & Ammonium Fluoride (B91410) | pH 8.0, Ice Bath, 30 min | Moderate to High | Can be effective but may require careful pH control. | [1] |

| Dimethylsulfide & Ammonium Iodide | TFA Cleavage Cocktail | High | Effective during cleavage but can be harsh on sensitive residues. | [4] |

| Dithiothreitol (DTT) | Neutral pH | High | Widely used, but can be less effective for sterically hindered Met(O). | |

| Tris(2-carboxyethyl)phosphine (TCEP) | Acidic to Neutral pH | High | Odorless and effective over a wider pH range. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and causes skin and serious eye irritation.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[5] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[5]

Conclusion

This compound is a valuable tool in the arsenal (B13267) of peptide chemists for addressing the common problem of methionine oxidation. The protocol provided offers a straightforward and effective method for the reduction of methionine sulfoxide, contributing to the synthesis of high-quality, homogeneous peptides for research, diagnostics, and therapeutic development. Further investigation into its other potential applications in peptide chemistry may reveal additional benefits of this versatile reagent.

References

- 1. Reduction of methionine sulfoxide in peptide synthesis by use of 2-mercaptopyridine in liquid hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Post-Cleavage Reduction with N-(Methyl)mercaptoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the oxidation of methionine residues to methionine sulfoxide (B87167) (Met(O)) is a common side reaction that can occur during cleavage from the resin or during prolonged handling of the peptide.[1] This oxidation introduces an unwanted modification that can alter the peptide's structure, function, and biological activity. N-(Methyl)mercaptoacetamide (NMA) is a mild and effective reducing agent used in a post-cleavage purification step to reverse this oxidation, restoring the native methionine residue.[2] These application notes provide a detailed protocol for the use of NMA in the reduction of methionine sulfoxide in synthetic peptides.

Principle of Reduction

This compound is a thiol-containing compound that reduces methionine sulfoxide back to methionine. The reaction proceeds via a nucleophilic attack of the thiol group on the sulfur atom of the sulfoxide. This process is crucial for obtaining the desired peptide with high fidelity and biological activity. The general mechanism involves the formation of a sulfurane intermediate, which then resolves to the reduced methionine and the oxidized form of NMA (a disulfide).[3][4][5][6]

Data Presentation

| NMA Concentration (mg/mg peptide) | Reaction Time (hours) | Temperature (°C) | Reduction Efficiency (%) |

| 2 | 24 | 37 | >90 |

| 5 | 24 | 37 | >95 |

| 10 | 24 | 37 | >98 |

| 5 | 12 | 37 | ~80 |

| 5 | 36 | 37 | >95 |

| 5 | 25 | 24 | ~70 |

Note: This data is illustrative and actual results may vary depending on the peptide sequence, the number of Met(O) residues, and other experimental conditions. Optimization of the NMA concentration and reaction time is recommended for each specific peptide.

Experimental Protocols

This section provides a detailed methodology for the post-cleavage reduction of methionine sulfoxide using this compound.

Materials

-

Peptide containing methionine sulfoxide

-

This compound (NMA)

-

10% (v/v) aqueous acetic acid

-

Inert gas (e.g., nitrogen or argon)

-

Water bath or incubator

-

HPLC system for reaction monitoring

-

Lyophilizer

Protocol for NMA Reduction

-

Peptide Dissolution: Dissolve the crude peptide containing methionine sulfoxide in 10% (v/v) aqueous acetic acid. A typical concentration is 1 mg of peptide per 200 µL to 1000 µL of the solvent.[1] Ensure the peptide is fully dissolved.

-

Addition of NMA: Add this compound to the peptide solution. The recommended amount is between 2 to 10 mg of NMA per mg of peptide.[1][2] The optimal amount may need to be determined empirically.

-

Incubation: Incubate the reaction mixture at 37 °C under an inert atmosphere (e.g., by bubbling nitrogen or argon through the solution for a few minutes before sealing the vial).[1][2] The inert atmosphere is crucial to prevent re-oxidation of the methionine and the reducing agent.

-

Reaction Time: Allow the reaction to proceed for 24 to 36 hours.[1][2]

-

Monitoring the Reaction: The progress of the reduction can be monitored by reverse-phase HPLC. An aliquot of the reaction mixture can be periodically injected onto the HPLC to observe the disappearance of the peak corresponding to the oxidized peptide and the appearance of the peak for the reduced peptide.

-

Product Isolation: Once the reaction is complete, the crude peptide solution can be lyophilized directly to remove the solvent and excess NMA.[1][2] The resulting crude peptide can then be purified by preparative HPLC.

Visualizations

Chemical Reaction Mechanism

The following diagram illustrates the proposed mechanism for the reduction of methionine sulfoxide by this compound, proceeding through a sulfurane intermediate.

Caption: Proposed mechanism of methionine sulfoxide reduction by NMA.

Experimental Workflow

The diagram below outlines the key steps in the post-cleavage reduction protocol.

Caption: Workflow for post-cleavage reduction with NMA.

References

Application Notes and Protocols for N-(Methyl)mercaptoacetamide as a Reducing Agent in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, particularly in mass spectrometry-based workflows, the reduction of disulfide bonds in proteins is a critical step for accurate protein identification and characterization. This process unfolds the protein structure, allowing for complete enzymatic digestion and subsequent analysis of the resulting peptides. While dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are the most commonly used reducing agents, the exploration of novel reagents is crucial for overcoming limitations such as reaction inefficiency, side reactions, and interference with downstream applications.

This document provides detailed application notes and protocols for the use of N-(Methyl)mercaptoacetamide, a thiol-containing compound, as a potential reducing agent in proteomics. This compound is recognized as a mild reducing agent, with applications in the reduction of methionine sulfoxide (B87167) and in the study of metalloproteins.[1][2][3] Its utility for the reduction of protein disulfide bonds in proteomics workflows is an area of active investigation. These notes are intended to guide researchers in the evaluation and optimization of this compound for their specific applications, with comparisons to established reducing agents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 20938-74-3[1][2][3] |

| Molecular Formula | C₃H₇NOS[3][4] |

| Molecular Weight | 105.16 g/mol [2][3][4] |

| Appearance | Clear colorless liquid[1] |

| Boiling Point | 83-85 °C at 0.3 mm Hg[1][2] |

| Density | 1.19 g/mL at 20 °C[1][2] |

| pKa | 8.12 ± 0.10 (Predicted)[1] |

| Storage Temperature | 2-8°C[1][2] |

Mechanism of Action: Thiol-Disulfide Exchange

This compound, as a monothiol, is proposed to reduce disulfide bonds through a thiol-disulfide exchange mechanism.[5] This is a two-step process:

-

The thiolate form of this compound nucleophilically attacks one of the sulfur atoms of the protein disulfide bond, forming a mixed disulfide between the protein cysteine residue and the reducing agent.

-

A second molecule of this compound then attacks the mixed disulfide, releasing the now-reduced protein cysteine and forming a disulfide dimer of this compound.

Due to the equilibrium nature of this reaction, a molar excess of the monothiol reducing agent is typically required to drive the reaction to completion.[5]

Caption: Proposed thiol-disulfide exchange mechanism for this compound.

Comparison with Common Reducing Agents

The effectiveness of a reducing agent is dependent on several factors including its reduction potential, reaction kinetics, stability, and compatibility with downstream processing. The following table summarizes the properties of this compound in the context of the widely used reducing agents DTT and TCEP.

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | This compound (Hypothetical) |

| Type | Dithiol | Phosphine-based | Monothiol |

| Mechanism | Intramolecular cyclization to form a stable six-membered ring.[6] | Irreversible reduction of disulfides, forming a phosphine (B1218219) oxide. | Thiol-disulfide exchange.[5] |

| Optimal pH | > 7.0[7] | Broad range (1.5 - 8.5) | Likely > 7.0 (based on predicted pKa) |

| Reaction Time | Typically 30-60 min | Typically 15-30 min | To be determined experimentally |

| Reaction Temp. | 37-56 °C | Room Temperature | To be determined experimentally |

| Stability | Prone to air oxidation, short half-life in solution.[7] | More stable in solution than DTT.[7] | Likely susceptible to air oxidation. |

| Odor | Strong, unpleasant.[7] | Odorless.[7] | Mild.[8] |

| Compatibility | Interferes with maleimide (B117702) chemistry.[7] | Compatible with maleimide chemistry.[7] | May interfere with maleimide chemistry. |

Experimental Protocols

The following protocols are provided as a starting point for the evaluation of this compound as a reducing agent in a typical bottom-up proteomics workflow. Optimization of reagent concentration, incubation time, and temperature is recommended.

Protocol 1: In-Solution Protein Reduction and Alkylation

This protocol is suitable for purified protein samples or complex protein lysates.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

-

Urea or Guanidine Hydrochloride (for denaturation, optional)

-

This compound solution (e.g., 1 M stock in water)

-

Iodoacetamide (IAA) or 2-Chloroacetamide (CAA) solution (e.g., 500 mM stock in water, freshly prepared)

-

DTT or TCEP for control experiments

-

Trypsin (proteomics grade)

-

Formic acid

Procedure:

-

Denaturation (Optional but Recommended):

-

Adjust the protein sample to a final concentration of 6 M Urea or 4 M Guanidine Hydrochloride.

-

Incubate at 37°C for 30 minutes.

-

-

Reduction:

-

Add this compound to a final concentration of 10-20 mM. For initial optimization, a range of concentrations (e.g., 5, 10, 20, 50 mM) should be tested.

-

Incubate at 37°C for 1 hour. Optimization of incubation time (30-90 minutes) and temperature (room temperature to 56°C) is advised.

-

Control: In parallel, treat identical samples with 10 mM DTT (incubate at 56°C for 30 min) or 10 mM TCEP (incubate at room temperature for 30 min).

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add freshly prepared IAA or CAA to a final concentration of 20-40 mM (approximately 2-fold molar excess over the reducing agent).

-

Incubate in the dark at room temperature for 30-45 minutes.

-

-

Quenching (Optional):

-

To quench the alkylation reaction, add a small amount of DTT or this compound.

-

-

Digestion:

-

Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the denaturant concentration (e.g., Urea to < 1 M).

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the sample with formic acid to a final concentration of 0.1-1% to stop the digestion.

-

Proceed with peptide desalting using C18 spin columns or other suitable methods prior to LC-MS/MS analysis.

-

References

- 1. lookchem.com [lookchem.com]

- 2. N-(メチル)メルカプトアセトアミド ≥97.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. N-Methylmercaptoacetamide | C3H7NOS | CID 100435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]